![molecular formula C19H18N4O3S B6491249 N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide CAS No. 891109-32-3](/img/structure/B6491249.png)
N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the different functional groups. The exact methodology would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would give the compound its unique properties .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The exact reactions would depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine ring and the various substituents. These could include factors like solubility, melting point, and reactivity .Scientific Research Applications
- N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Mechanistic studies suggest interactions with specific cellular pathways, making it a potential candidate for targeted therapies against various cancers .
- Inhibition of angiogenesis (the formation of new blood vessels) is crucial in cancer treatment. This compound has been investigated for its ability to suppress vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β), both of which play key roles in angiogenesis .
- As a member of pyrimidine derivatives, N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide acts as a mitochondrial complex I electron transport inhibitor (MET I). This property may have implications in mitochondrial dysfunction-related diseases .
- Fibrosis is a pathological process characterized by excessive collagen deposition. Compounds like this one have been explored for their ability to inhibit collagen synthesis, potentially offering therapeutic options for liver fibrosis, keloids, and other fibrotic conditions .
- Some studies suggest that N-(3-methoxyphenyl)-1-methyl-6-oxo-2-{[(pyridin-2-yl)methyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide exhibits antioxidant properties. These properties could be relevant in oxidative stress-related diseases .
- Beyond its biological activities, researchers have explored the synthetic versatility of this compound. Its chemodivergent synthesis from common starting materials provides a valuable tool for medicinal chemistry and drug development .
Anticancer Activity
Angiogenesis Inhibition
Mitochondrial Complex I Inhibition
Antifibrotic Potential
Antioxidant Properties
Synthetic Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-methyl-6-oxo-2-(pyridin-2-ylmethylsulfanyl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-23-18(25)16(17(24)22-13-7-5-8-15(10-13)26-2)11-21-19(23)27-12-14-6-3-4-9-20-14/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPHPFATEXKIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1-methyl-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidine-5-carboxamide |
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